molecular formula C16H22N2O2 B6749802 3-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-pyridin-3-ylbutanamide

3-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-pyridin-3-ylbutanamide

Cat. No.: B6749802
M. Wt: 274.36 g/mol
InChI Key: NEBLNEJTKSYRMB-UHFFFAOYSA-N
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Description

3-methyl-N-(7-oxabicyclo[221]heptan-2-yl)-2-pyridin-3-ylbutanamide is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-pyridin-3-ylbutanamide typically involves a multi-step process. One common approach is the Diels-Alder reaction, where furans react with olefinic or acetylenic dienophiles to form the 7-oxabicyclo[2.2.1]heptane core . This intermediate can then be further functionalized through various chemical reactions to introduce the pyridinyl and butanamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the Diels-Alder reaction and subsequent functionalization steps is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-pyridin-3-ylbutanamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

3-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-pyridin-3-ylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-pyridin-3-ylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-N-(7-oxabicyclo[221]heptan-2-yl)-2-pyridin-3-ylbutanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

3-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-2-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-10(2)15(11-4-3-7-17-9-11)16(19)18-13-8-12-5-6-14(13)20-12/h3-4,7,9-10,12-15H,5-6,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBLNEJTKSYRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CN=CC=C1)C(=O)NC2CC3CCC2O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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